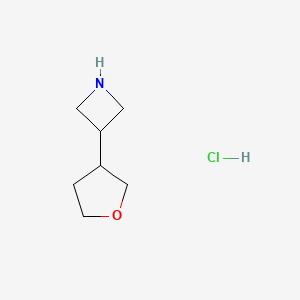

3-(Oxolan-3-yl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(oxolan-3-yl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-9-5-6(1)7-3-8-4-7;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLJJRPULSXILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method from Benzylamine and Epichlorohydrin

A patented method (CN102827052A) provides a practical three-step synthesis of 3-hydroxy-azetidine hydrochloride, which is closely related and can be adapted for the oxolane-substituted analog:

Step 1: Formation of Intermediate via Ring-Opening

- Benzylamine is dissolved in water (15 times its mass) and cooled to 0–5 °C.

- Epichlorohydrin (1.3 equivalents) is slowly added, maintaining the temperature at 0–5 °C.

- The mixture is stirred for 12 hours, leading to a ring-opening reaction forming an intermediate amino alcohol.

- The product is filtered, washed with water and an organic solvent mixture (ethyl acetate:petroleum ether = 1:20), and dried.

- Yield: ~89%; Purity: >96% (HPLC).

Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine

- The intermediate is dissolved in acetonitrile (15 times mass), sodium carbonate (1.5 equivalents) is added.

- The mixture is refluxed for 12 hours to induce ring closure forming the azetidine ring.

- After cooling and filtration, the product is washed and purified by precipitation using petroleum ether.

- Yield: ~86%; Purity: >95% (HPLC).

Step 3: Hydrogenolysis and Formation of Hydrochloride Salt

- The azetidine derivative is dissolved in methanol (5 times mass), treated with 4 M HCl (1 equivalent), and palladium on carbon catalyst.

- Hydrogenation is carried out for 8 hours.

- After filtration to remove catalyst, the solution is evaporated under reduced pressure.

- Ethyl acetate is added to precipitate 3-hydroxy-azetidine hydrochloride.

- Yield: >90%; Purity: >98% (HPLC).

This method is advantageous due to its short production period (2 days), high yields, and low energy consumption. The use of benzylamine instead of more expensive amines reduces cost, and the process is scalable with reproducible purity and yield data.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylamine + Epichlorohydrin, 0-5 °C, 12 h | 89 | >96 | Ring-opening intermediate |

| 2 | Intermediate + Na2CO3, reflux in acetonitrile, 12 h | 86 | >95 | Cyclization to azetidine derivative |

| 3 | Hydrogenation with Pd/C, HCl, methanol, 8 h | >90 | >98 | Formation of hydrochloride salt |

Alternative Synthetic Routes via Azetidin-3-one Derivatives

Recent literature (PubMed 36770762, PMC 9921373) describes synthetic routes starting from azetidin-3-one derivatives, which can be functionalized to yield 3-substituted azetidines including those bearing oxolane rings:

Horner–Wadsworth–Emmons (HWE) Reaction :

N-Boc-azetidin-3-ylidene acetate is synthesized from N-Boc-azetidin-3-one using DBU-catalyzed HWE reaction with phosphonate esters. This intermediate can undergo aza-Michael addition with heterocyclic amines to introduce oxolane substituents at the 3-position.Suzuki–Miyaura Cross-Coupling :

Brominated azetidine derivatives can be further diversified by Suzuki coupling with boronic acids to introduce various substituents, including oxolane moieties.Purification typically involves flash chromatography or vacuum distillation.

This route is suitable for preparing functionalized azetidines with high structural diversity but may involve more complex steps and protective group strategies.

Notes on Catalysts and Solvents

- Sodium carbonate is commonly used as a base for cyclization reactions.

- Palladium on carbon is employed for catalytic hydrogenation steps.

- Organic solvents such as acetonitrile, methanol, ethyl acetate, and petroleum ether are used for reactions and purification.

- Temperature control (0–5 °C for ring-opening, reflux for cyclization) is critical for selectivity and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in various substituted azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3-(Oxolan-3-yl)azetidine hydrochloride has garnered attention in medicinal chemistry due to its potential therapeutic effects. Key applications include:

- Pharmaceutical Development : The compound is being investigated for its role as a building block in the synthesis of novel drugs targeting various diseases, including cancer and infectious diseases .

- Biological Activity : Preliminary studies indicate that this compound may interact with biological targets, showing promise in areas such as:

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against several strains of bacteria. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The compound's structure was linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Study 2: Neuropharmacology

In another investigation, the compound was assessed for its effects on neurotransmitter systems. It demonstrated modulation of GABAergic activity, which is crucial in treating anxiety and depression. The findings suggest that this compound could serve as a candidate for developing anxiolytic medications .

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidin-3-ol Hydrochloride (CAS 18621-18-6)

- Structure : Azetidine core with a hydroxyl (-OH) group at the 3-position.

- Molecular Formula: C₃H₈ClNO (109.55 g/mol) .

- Key Differences: Substituent: Hydroxyl group vs. oxolane ring. Polarity: Higher polarity due to -OH, leading to increased solubility in polar solvents but reduced membrane permeability compared to the oxolane analog. Synthetic Routes: Synthesized via reactions in dichloromethane or 1,2-dimethoxyethane with halogenated intermediates .

3-(Furan-3-ylmethyl)azetidine Hydrochloride

- Structure : Azetidine core with a furan-3-ylmethyl (-CH₂-furan) substituent.

- Molecular Formula: C₈H₁₂ClNO (173.64 g/mol) .

- Key Differences :

- Substituent : Furan (aromatic oxygen heterocycle) vs. oxolane (saturated oxygen heterocycle).

- Reactivity : Furan’s aromaticity may confer π-π stacking interactions in drug-receptor binding, whereas oxolane’s saturated structure offers conformational flexibility.

- Stability : Furan derivatives are prone to oxidative degradation, unlike oxolane analogs .

Fluorinated Analogs: 3-(Difluoromethyl)azetidine Hydrochloride (CAS 1354792-76-9)

3-(Methoxymethyl)azetidine Hydrochloride (CAS 942308-06-7)

- Structure : Azetidine core with a methoxymethyl (-CH₂-O-CH₃) group.

- Molecular Formula: C₅H₁₂ClNO (137.61 g/mol) .

- Key Differences :

- Substituent Size : Smaller substituent than oxolane, reducing steric hindrance in molecular interactions.

- Similarity Score : 0.86 (structural similarity to 3-(oxolan-3-yl)azetidine HCl) .

- Applications : Used in fragment-based drug design where moderate bulk and ether functionality are advantageous .

Positional and Ring-Size Isomers

3-(Oxolan-2-yl)azetidine Hydrochloride

- Structure : Oxolane substituent at the 2-position of azetidine.

- Molecular Formula: C₇H₁₃ClNO (163.64 g/mol) .

- Key Differences :

3-(Oxan-4-yl)azetidine Hydrochloride

- Structure : Six-membered oxane (tetrahydropyran) substituent.

- Molecular Formula: C₈H₁₅ClNO (177.66 g/mol) .

- Key Differences :

Research Implications

- Drug Design : The oxolane substituent balances lipophilicity and conformational flexibility, making it preferable for central nervous system (CNS) drug candidates over polar (e.g., -OH) or aromatic (e.g., furan) analogs .

- Synthetic Feasibility : Oxolane-containing analogs are synthesized via cyclization or coupling reactions, differing from fluorinated analogs that require specialized fluorination protocols .

Biological Activity

3-(Oxolan-3-yl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C7H14ClNO

- Molecular Weight : 163.65 g/mol

The compound features a four-membered azetidine ring fused with a five-membered oxolane (tetrahydrofuran) moiety. This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for development as an antimicrobial agent.

- Antiviral Activity : There is ongoing research into the antiviral properties of this compound, particularly its effectiveness against specific viral pathogens.

- Cancer Treatment Potential : A patent describes methods for treating cancer using compounds similar to this compound, indicating its potential as a therapeutic agent in oncology .

- Mechanism of Action : The compound's mechanism involves binding to specific enzymes and receptors, which modulates their activity and leads to various biological effects.

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an alternative treatment option for bacterial infections.

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of the compound. Preliminary screening against common viral strains showed promising results, warranting further exploration into its mechanisms and efficacy.

Future Directions

The ongoing research into this compound underscores its potential in various therapeutic areas. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound.

- Formulation Development : To create effective delivery systems for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Oxolan-3-yl)azetidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

-

Route 1 : Coupling of azetidine derivatives with oxolane (tetrahydrofuran) precursors using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to minimize side reactions .

-

Route 2 : Cyclization of β-amino alcohols with oxolane-containing electrophiles. Use triethylamine as a base and monitor reaction progress via TLC or HPLC to ensure complete conversion .

-

Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the hydrochloride salt. Purity validation via HPLC (≥95%) is critical .

- Key Data :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Typical Yield | 65–75% | 50–60% |

| Purity (HPLC) | ≥97% | ≥95% |

| Reaction Time | 12–24 h | 24–48 h |

Q. How can researchers determine solubility and stability of this compound in common solvents?

- Methodology :

-

Solubility Testing : Prepare saturated solutions in water, DMSO, methanol, and ethanol. Shake at 25°C for 24 h, filter, and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy .

-

Stability Assessment : Store solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC for byproducts (e.g., oxolane ring-opening products) and adjust storage conditions accordingly .

- Example Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 85–100 |

| DMSO | 120–150 |

| Methanol | 70–90 |

Advanced Research Questions

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?

- Methodology :

-

Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15) to separate enantiomers. Validate with polarimetry or circular dichroism (CD) .

-

X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to confirm absolute configuration .

-

NMR Analysis : Employ NOESY or ROESY to assess spatial proximity of protons, particularly around the azetidine and oxolane rings .

- Data Contradiction Example :

-

Discrepancies between calculated (DFT) and observed (X-ray) dihedral angles may arise due to crystal packing effects. Cross-validate with computational modeling (e.g., Gaussian 16) .

Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis for this compound?

- Methodology :

- Root-Cause Analysis :

HPLC Column Selection : Use reverse-phase C18 columns with trifluoroacetic acid (0.1%) in mobile phases to improve peak symmetry and resolution .

Elemental Analysis : Account for hygroscopicity by drying samples under vacuum (40°C, 48 h) before testing. Replicate measurements to reduce error .

- Case Study : A batch showing 98% purity via HPLC but 92% via elemental analysis was traced to residual solvent (DMSO) trapped in the crystal lattice, resolved via prolonged drying .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodology :

-

pH Stability Study : Prepare buffer solutions (pH 1–12) and incubate compound at 37°C. Monitor degradation kinetics via LC-MS to identify labile functional groups (e.g., azetidine ring protonation at low pH) .

-

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized powder under argon to prevent oxidation .

- Stability Summary :

| Condition | Half-Life (25°C) |

|---|---|

| pH 7.4 (aqueous) | 30 days |

| pH 2.0 | 7 days |

| Solid (4°C, Ar) | >1 year |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.